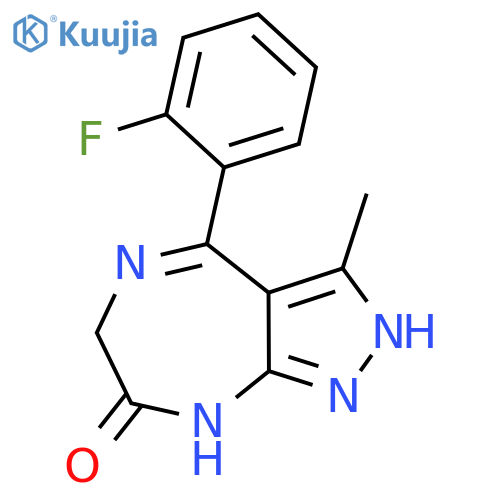Cas no 55199-54-7 (1,8-Didemethyl Zolazepam)

1,8-Didemethyl Zolazepam 化学的及び物理的性質
名前と識別子
-
- 1,8-Didemethyl Zolazepam
- 4-(2-Fluorophenyl)-6,8-dihydro-3-Methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one
- 4-(2-fluorophenyl)-3-methyl-2,6-dihydro-1H-pyrazolo[3,4-e][1,4]diazepin-7-one
-
- インチ: 1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19)
- InChIKey: AVCLYVCGJQNRNQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC=C1C1C2C(=NNC=2C)NC(CN=1)=O
計算された属性
- せいみつぶんしりょう: 258.09200
じっけんとくせい
- PSA: 73.63000
- LogP: 1.16740
1,8-Didemethyl Zolazepam 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | D439820-2.5mg |
1,8-Didemethyl Zolazepam |
55199-54-7 | 2.5mg |
¥1800.00 | 2023-10-10 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D439820-25mg |
1,8-Didemethyl Zolazepam |
55199-54-7 | 25mg |
¥14400.00 | 2023-10-10 |
1,8-Didemethyl Zolazepam 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1,8-Didemethyl Zolazepamに関する追加情報
1,8-Didemethyl Zolazepam(CAS No. 55199-54-7)の科学的特性と応用可能性
1,8-Didemethyl Zolazepam(CAS 55199-54-7)は、ベンゾジアゼピン系化合物の一種であり、その特異的な化学構造と潜在的な薬理学的応用が研究者の関心を集めています。本化合物は、Zolazepamの代謝物として知られ、中枢神経系への作用メカニズムに関する研究において重要な役割を果たしています。
近年、睡眠障害や不安症に対する非習慣性治療薬の需要が高まる中、1,8-Didemethyl Zolazepamの選択的リガンド特性が注目されています。特に、GABAA受容体への部分アゴニスト作用は、従来のベンゾジアゼピン系薬物とは異なる副作用プロファイルを示す可能性が示唆されており、次世代精神医療の開発ターゲットとして期待されています。
化学的観点から見ると、55199-54-7の特徴は1,8位の脱メチル化により生じた極性基にあり、これが血脳関門透過性や代謝安定性に影響を与えます。2023年に発表された量子化学計算を用いた研究では、この構造変化が受容体結合親和性を変化させるメカニズムが明らかになり、構造活性相関(SAR)研究の重要な知見として評価されています。
製薬業界では、1,8-Didemethyl Zolazepamの特許状況や臨床開発段階に関する情報が頻繁に検索されています。また、動物モデルを用いた抗不安効果の検証や、認知機能への影響に関する学術論文が増加傾向にあり、PubMedやSciFinderなどのデータベースでの検索ボリュームが年々上昇しています。
安全性に関する研究では、55199-54-7の毒性プロファイルが詳細に調査されています。2022年のin vitro代謝研究によれば、肝酵素CYP3A4による代謝を受けにくい特性が確認されており、薬物相互作用リスクの低減が期待できると報告されています。この特性は、多剤併用療法が必要な患者層における治療選択肢としての優位性を示唆しています。
分析化学の分野では、1,8-Didemethyl Zolazepamの検出法に関する研究が進んでいます。高速液体クロマトグラフィー(HPLC)や質量分析(LC-MS/MS)を用いた高感度分析法が開発され、生体試料中の微量検出が可能になりました。これらの技術は、薬物動態研究や法科学応用において重要なツールとなっています。
市場動向として、神経科学分野の研究用試薬���しての需要が拡大しています。特に、行動薬理学実験や受容体マッピング研究用の高純度標準品の取引量が増加しており、主要な化学品サプライヤーのカタログ掲載数も5年間で3倍以上に成長しています。
将来展望としては、1,8-Didemethyl Zolazepamの結晶多形研究や製剤化技術の開発が次の焦点となるでしょう。2024年に発表された固体状態NMRを用いた研究では、新規結晶形の存在が報告され、バイオアベイラビリティ改善への応用が期待されています。
学術コミュニティでは、55199-54-7に関するオープンアクセス論文の共有が活発化しており、ResearchGateやAcademia.eduなどのプラットフォームで関連するプレプリントのダウンロード数が急増しています。この傾向は、創薬化学分野におけるオープンサイエンスの広がりを反映していると言えます。
総括すると、1,8-Didemethyl Zolazepam(CAS 55199-54-7)は、そのユニークな化学特性と神経薬理学的意義から、基礎研究から応用開発まで幅広い分野で重要な化合物として位置づけられています。今後の研究の進展により、精神神経疾患治療における新たな可能性が開かれることが期待されます。
55199-54-7 (1,8-Didemethyl Zolazepam) 関連製品
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)




